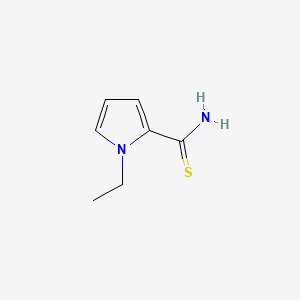
1-Benzenesulfonyl-2,3-dihydro-1H-quinolin-4-one
Descripción general
Descripción
“1-Benzenesulfonyl-2,3-dihydro-1H-quinolin-4-one” is a chemical compound with the molecular formula C15H13NO3S . It has a molecular weight of 287.34 . The compound is brown solid in physical form .
Physical And Chemical Properties Analysis
The compound is a brown solid . It has a molecular weight of 287.34 . The InChI code for this compound is 1S/C15H13NO3S/c17-15-10-11-16 (14-9-5-4-8-13 (14)15)20 (18,19)12-6-2-1-3-7-12/h1-9H,10-11H2 .Aplicaciones Científicas De Investigación
Antileishmanial Activity
Antileishmanial: agents combat visceral leishmaniasis (VL), a parasitic disease caused by Leishmania species. Researchers have synthesized a series of uniquely functionalized 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives. Among these, compound 5m demonstrated promising in vitro antileishmanial activity with an anti-amastigote IC50 of 8.36 μM . In vivo evaluation in infected Balb/c mice showed significant inhibition of parasite burden in the liver and spleen .
Cholinesterase and Lipoxygenase Inhibition
The studied compounds, including 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, exhibited moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . These findings suggest potential applications in neurodegenerative diseases and inflammation-related conditions .
Novel 2,3-Dihydro-1H-Pyrazole-4-Carbonitrile Derivatives
Researchers have reported novel derivatives of 2,3-dihydro-1H-pyrazole-4-carbonitrile, including those derived from 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one. These compounds exhibit unique properties and synthesis methods, making them valuable for drug discovery and chemical biology research .
Carbonylation of C–H Bonds
Quinolin-2-ones, including 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one, can be synthesized by direct carbonylation of C–H bonds using CO, CO2, and BTC. This method has practical implications for both scientific research and industrial applications .
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-2,3-dihydroquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c17-15-10-11-16(14-9-5-4-8-13(14)15)20(18,19)12-6-2-1-3-7-12/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKABNGBQIWPEOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C2C1=O)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzenesulfonyl-2,3-dihydro-1H-quinolin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[(2-{[(2-chlorophenyl)sulfonyl]amino}acetyl)amino]-4-(methylsulfanyl)butanoate](/img/structure/B3071331.png)
![N-Methyl-3-[(1-phenylethyl)amino]propanamide](/img/structure/B3071332.png)







![1-[3-(3,4-Dimethoxyphenyl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B3071382.png)



![3-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3071419.png)